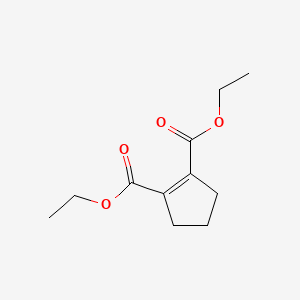

Diethyl cyclopent-1-ene-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Diethyl cyclopent-1-ene-1,2-dicarboxylate” is a chemical compound with the CAS Number: 70202-92-5 . It has a molecular weight of 212.25 and its IUPAC name is diethyl cyclopent-1-ene-1,2-dicarboxylate .

Synthesis Analysis

A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . Diethyl cyclopent-3-ene-1,1-dicarboxylate was reacted with dichlorocarbene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Diethyl cyclopent-1-ene-1,2-dicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3 , a boiling point of 245.0±30.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol , and the flash point is 110.6±23.0 °C .

Scientific Research Applications

Synthesis of Gem-Cyclopentenedicarboxylic Acid Derivatives

Diethyl cyclopent-1-ene-1,2-dicarboxylate plays a crucial role in the synthesis of gem-cyclopentenedicarboxylic acid derivatives. A study by Raskil’dina et al. (2016) developed a new route for designing esters of gem-dicarboxylic acids in the cyclopentene series. This involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene and reacting Diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene (Raskil’dina et al., 2016).

Formation of Cyclopent[cd]azulene and Benz[cd]azulene Derivatives

Nakadate et al. (1977) demonstrated that Diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure with polyphosphoric acid, resulting in cyclopent[cd]azulene derivatives. Similarly, diethyl 4-styrylazulene-1,3-dicarboxylate forms benz[cd]azulene derivatives under similar conditions (Nakadate et al., 1977).

Versatile Reactivity with Esters and Carbonyl Derivatives

Kettani et al. (2007) explored the reactivity of Diethyl cyclopent-1-ene-1,2-dicarboxylate with various esters and carbonyl derivatives. They found that dimesitylfluorenylidenegermane undergoes cycloaddition with α-ethylenic esters, including diethyl fumarate, leading to the formation of oxagerma-cyclohexenes (Kettani et al., 2007).

Synthesis of Functionalized Cycloprop[f]indenes

Müller and Miao (1994) reported the synthesis of functionalized cycloprop[f]indenes starting from diene 4, involving the condensation of diethyl malonate to the dibromide 21. This study highlights the role of Diethyl cyclopent-1-ene-1,2-dicarboxylate in constructing the cyclopentene ring through various synthetic routes (Müller & Miao, 1994).

Synthesis of Perfumery Compound

Yong-chang (2005) utilized diethyl cyclopent-1-ene-1,2-dicarboxylate in the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one. This process involved Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions (Zhou Yong-chang, 2005).

Safety and Hazards

properties

IUPAC Name |

diethyl cyclopentene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLHMCDBDBKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl cyclopent-1-ene-1,2-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)

![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)

![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)

![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)